molecular formula C13H11BrO3S B2527033 Methyl 3-[(4-bromobenzyl)oxy]-2-thiophenecarboxylate CAS No. 866009-00-9

Methyl 3-[(4-bromobenzyl)oxy]-2-thiophenecarboxylate

Cat. No. B2527033
CAS RN: 866009-00-9
M. Wt: 327.19
InChI Key: WYVLEQISRSHGLV-UHFFFAOYSA-N
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Description

“Methyl 3-[(4-bromobenzyl)oxy]-2-thiophenecarboxylate” is a chemical compound with the molecular formula C13H11BrO3S. It has a molecular weight of 327.19 .


Molecular Structure Analysis

The molecular structure of “Methyl 3-[(4-bromobenzyl)oxy]-2-thiophenecarboxylate” is represented by the formula C13H11BrO3S . The average mass is 327.194 Da and the monoisotopic mass is 325.961212 Da .


Physical And Chemical Properties Analysis

“Methyl 3-[(4-bromobenzyl)oxy]-2-thiophenecarboxylate” has a density of 1.5±0.1 g/cm3 and a boiling point of 429.6±35.0 °C at 760 mmHg . The melting point was not available .

Scientific Research Applications

Anti-Inflammatory Activity

Methyl 3-[(4-bromobenzyl)oxy]-2-thiophenecarboxylate demonstrates potent anti-inflammatory effects. In an attempt to develop new anti-inflammatory agents, researchers synthesized this cinnamic acid-amino acid hybrid molecule. The compound exhibited high cyclooxygenase inhibitory activity (IC50 = 6 µM), making it a potential lead for designing and developing COX inhibitors .

Neuroprotective Properties

Cinnamic acids are natural compounds with diverse biological activities. Among these, neuroprotective properties stand out. Methyl 3-[(4-bromobenzyl)oxy]-2-thiophenecarboxylate, being a cinnamic acid derivative, may offer neuroprotection against apoptosis, synaptic dysfunction, and memory impairment. Its potential application in neuroinflammatory pathologies, such as Alzheimer’s disease, warrants further investigation .

Blood-Brain Barrier Penetration

The compound’s ability to penetrate the blood-brain barrier (BBB) is crucial for central nervous system drug delivery. Researchers have calculated its BBB-penetrating potency, which contributes to its potential therapeutic applications .

Lead Compound for Hybrid Synthesis

Comparing Methyl 3-[(4-bromobenzyl)oxy]-2-thiophenecarboxylate with its cinnamic acid precursor (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acrylic acid), the hybrid compound showed improved biological activities. Researchers suggest that it can serve as a lead for synthesizing more effective hybrids with enhanced properties .

Medicinal Chemistry

Natural products like cinnamic acids play a vital role in medicinal chemistry. Researchers explore their potential to design novel compounds with significant biological properties. Methyl 3-[(4-bromobenzyl)oxy]-2-thiophenecarboxylate’s unique structure makes it an intriguing candidate for further drug development .

COX-2 Inhibition

Given its favorable pharmacokinetic properties and COX-2 inhibitory activity, this compound could be valuable in managing inflammation-related conditions. COX-2 inhibitors are essential for various therapeutic applications, including pain management and anti-inflammatory treatments .

Safety and Hazards

The safety data sheet for a similar compound, “1-Bromobenzyl methyl ether”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

methyl 3-[(4-bromophenyl)methoxy]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO3S/c1-16-13(15)12-11(6-7-18-12)17-8-9-2-4-10(14)5-3-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVLEQISRSHGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(4-bromobenzyl)oxy]-2-thiophenecarboxylate

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